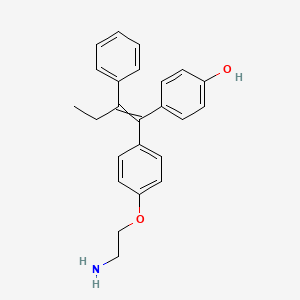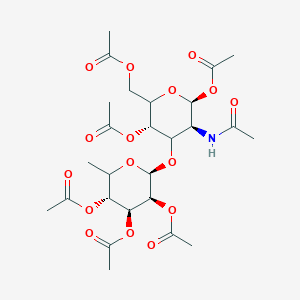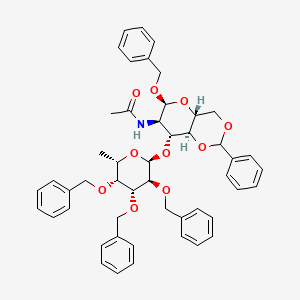
Bisphenol A beta-D-Glucuronid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol A beta-D-Glucuronide is a metabolite of Bisphenol A, a compound extensively studied for its environmental presence and potential biological effects. This glucuronide form is particularly important for understanding the metabolic fate of Bisphenol A, as it represents a phase II conjugation product that facilitates the excretion of Bisphenol A from the body .
Wissenschaftliche Forschungsanwendungen
Bisphenol A beta-D-Glucuronide has several important applications in scientific research:
Wirkmechanismus
Target of Action
Bisphenol A beta-D-Glucuronide (BPA-G) is a major metabolite of Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA-G interacts with various targets in the body, including metabolic tissues . It has been suggested that estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER) may be involved in the action of BPA-G .
Mode of Action
BPA-G’s interaction with its targets leads to various cellular responses. Although initially considered biologically inactive due to its lack of estrogenic activity, recent studies have shown that BPA-G can induce adipogenesis . This process involves the differentiation of preadipocytes into adipocytes, or fat cells . The exact mechanism of how BPA-G interacts with its targets is still under investigation.
Biochemical Pathways
BPA-G affects several biochemical pathways. For instance, it has been reported to influence de novo fatty acid and lipid biosynthesis through increased expression of lipogenic genes, including PPAR alpha, PPAR gamma, and sterol regulatory element binding-protein (SREBP)-1c and −2 . This can contribute to conditions such as hepatic steatosis .
Pharmacokinetics
BPA is rapidly metabolized in the body to form BPA-G . Due to the widespread use of bpa in various products, exposure to bpa and consequently bpa-g is thought to be nearly continuous . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-G and their impact on its bioavailability are still being studied.
Result of Action
The action of BPA-G leads to several molecular and cellular effects. In vitro studies have shown that treatment of preadipocytes with BPA-G induces a significant increase in lipid accumulation, mRNA expression of adipogenic markers, and protein levels of lipoprotein lipase (LPL), aP2, and adipsin . These changes suggest that BPA-G can promote fat accumulation and adipocyte differentiation .
Action Environment
The action, efficacy, and stability of BPA-G can be influenced by various environmental factors. For instance, the presence of other organic pollutants, as well as the physicochemical qualities of the environment, can affect the breakdown and action of BPA-G
Biochemische Analyse
Biochemical Properties
Bisphenol A beta-D-Glucuronide plays a significant role in biochemical reactions. It is the result of the glucuronidation of Bisphenol A, a process mediated by the enzyme UDP-glucuronosyltransferase . This reaction is part of the body’s mechanism for detoxifying and eliminating xenobiotics and drugs .
Cellular Effects
Bisphenol A beta-D-Glucuronide has been shown to have effects on various types of cells. For instance, it has been reported that Bisphenol A beta-D-Glucuronide can increase fat accumulation and protein expression in mouse adipocytes . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it does not display any significant estrogenic activity . The fact that Bisphenol A beta-D-Glucuronide induced adipogenesis and was inhibited by an estrogen receptor antagonist yet showed no estrogenic activity suggests that it acts through a pathway that remains to be determined .
Temporal Effects in Laboratory Settings
It is known that Bisphenol A, from which Bisphenol A beta-D-Glucuronide is derived, is rapidly metabolized and does not bioaccumulate in the body . This suggests that the effects of Bisphenol A beta-D-Glucuronide may also be transient and dependent on exposure levels.
Dosage Effects in Animal Models
Studies on Bisphenol A have shown that chronic exposure to higher doses of Bisphenol A can lead to significant increases in body weight, blood glucose levels, serum triglyceride levels, and total cholesterol, and significant decreases in serum HDL cholesterol levels in a dose-dependent manner .
Metabolic Pathways
Bisphenol A beta-D-Glucuronide is involved in the metabolic pathways of Bisphenol A. Bisphenol A is metabolized by the liver, mainly as glucuronidated metabolites, and is excreted through urine . This suggests that Bisphenol A beta-D-Glucuronide may interact with enzymes or cofactors involved in these metabolic pathways.
Transport and Distribution
It is known that Bisphenol A, from which Bisphenol A beta-D-Glucuronide is derived, can be found in urine and blood . This suggests that Bisphenol A beta-D-Glucuronide may also be distributed throughout the body via the circulatory system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bisphenol A beta-D-Glucuronide is synthesized through the glucuronidation of Bisphenol A. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to Bisphenol A . The reaction typically occurs in the liver and is a crucial step in the detoxification and excretion of Bisphenol A.
Industrial Production Methods: This process can be replicated in vitro using purified enzymes and controlled reaction conditions to produce the compound for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Bisphenol A beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature .
Major Products: The primary product of the glucuronidation reaction is Bisphenol A beta-D-Glucuronide itself. Hydrolysis of this compound can regenerate Bisphenol A and glucuronic acid .
Vergleich Mit ähnlichen Verbindungen
Bisphenol S beta-D-Glucuronide: Similar to Bisphenol A beta-D-Glucuronide, this compound is a metabolite of Bisphenol S and undergoes similar glucuronidation processes.
Bisphenol F beta-D-Glucuronide: Another related compound, formed from Bisphenol F, which also undergoes glucuronidation.
Uniqueness: Bisphenol A beta-D-Glucuronide is unique in its specific formation from Bisphenol A and its role in mitigating the endocrine-disrupting effects of its parent compound. Unlike its parent compound, it does not exhibit estrogenic activity, making it a crucial marker for studying the detoxification and excretion pathways of Bisphenol A .
Eigenschaften
IUPAC Name |
(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOXXYQSBJDHB-PKAOKKRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)



![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)
